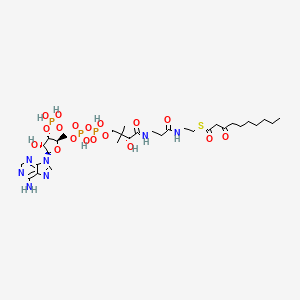
3-Oxodecanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxodecanoyl-CoA is an oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 3-oxodecanoic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a 3-oxodecanoic acid and a decanoyl-CoA. It is a conjugate acid of a this compound(4-).
Aplicaciones Científicas De Investigación
Introduction to 3-Oxodecanoyl-CoA
This compound is a medium-chain acyl-CoA derivative, specifically an oxo-fatty acyl-CoA, that plays a significant role in various metabolic pathways. It is formed from the condensation of coenzyme A with 3-oxodecanoic acid and has been identified as a metabolite in several organisms, including humans, Escherichia coli, and Saccharomyces cerevisiae . This compound is involved in fatty acid metabolism, particularly in the beta-oxidation pathway, which is crucial for energy production and lipid metabolism.
Metabolic Pathways
This compound serves as a substrate for various enzymes involved in fatty acid degradation. It undergoes several enzymatic reactions during beta-oxidation:
- Dehydrogenation : Catalyzed by medium-chain acyl-CoA dehydrogenase, converting this compound into trans-2-decenoyl-CoA while producing FADH₂.
- Hydration : Enoyl-CoA hydratase adds water to form 3-hydroxydecenoyl-CoA.
- Oxidation : 3-hydroxyacyl-CoA dehydrogenase oxidizes the alcohol to a ketone, producing NADH.
- Cleavage : Thiolase cleaves the molecule to release acetyl-CoA and a shorter acyl-CoA .
This metabolic function is essential for energy production from fats, particularly in tissues that rely heavily on fatty acids as energy sources.
Role in Quorum Sensing
In microbial ecology, this compound derivatives are implicated in quorum sensing mechanisms. For instance, N-(3-oxododecanoyl)-L-homoserine lactone, a derivative of this compound, acts as a signaling molecule in Pseudomonas aeruginosa, influencing bacterial communication and behavior . This signaling can modulate virulence factors and biofilm formation, making it relevant for understanding bacterial pathogenesis.
Therapeutic Potential
Research indicates that compounds related to this compound may have therapeutic applications due to their immunomodulatory effects. For example, certain derivatives have been shown to inhibit lymphocyte proliferation and cytokine production in immune cells . This suggests potential applications in managing inflammatory diseases or enhancing immune responses.
Industrial Biotechnology
Given its role in fatty acid metabolism, this compound and its derivatives can be utilized in industrial biotechnology for biofuel production and the synthesis of bioactive compounds. The ability of microorganisms to convert fatty acids into useful products through metabolic engineering is an area of active research .
Case Study 1: Metabolic Engineering of E. coli
In a study focusing on the metabolic pathways of E. coli, researchers engineered strains to enhance the production of medium-chain fatty acids by optimizing the expression of enzymes involved in the beta-oxidation pathway, including those acting on this compound. This work demonstrated improved yields of biofuels from renewable resources .
Case Study 2: Quorum Sensing Modulation
Another study explored how N-(3-oxododecanoyl)-L-homoserine lactone derived from this compound affects mitochondrial dynamics in host cells during infection by Pseudomonas aeruginosa. The findings indicated alterations in mitochondrial morphology and function, suggesting that these signaling molecules could be targeted for therapeutic interventions against bacterial infections .
Propiedades
Fórmula molecular |
C31H52N7O18P3S |
|---|---|
Peso molecular |
935.8 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxodecanethioate |
InChI |
InChI=1S/C31H52N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t20-,24-,25-,26+,30-/m1/s1 |
Clave InChI |
AZCVXMAPLHSIKY-HSJNEKGZSA-N |
SMILES |
CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES isomérico |
CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















